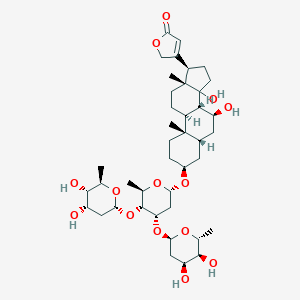

7-Hydroxydigitoxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxydigitoxin is a cardiac glycoside that is extracted from the leaves of the Digitalis purpurea plant. This compound has been widely studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. In

Wirkmechanismus

The mechanism of action of 7-Hydroxydigitoxin involves the inhibition of the Na+/K+ ATPase pump. This pump is responsible for maintaining the electrochemical gradient across the cell membrane by pumping out sodium ions and pumping in potassium ions. The inhibition of this pump by 7-Hydroxydigitoxin leads to an increase in intracellular sodium levels and a decrease in intracellular potassium levels. This, in turn, leads to an increase in intracellular calcium levels, which results in an increase in cardiac contractility.

Biochemische Und Physiologische Effekte

In addition to its positive inotropic effect, 7-Hydroxydigitoxin has been shown to have several other biochemical and physiological effects. These include an increase in heart rate, a decrease in peripheral resistance, and an increase in cardiac output. 7-Hydroxydigitoxin has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-Hydroxydigitoxin in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design and interpret experiments. However, one limitation of using 7-Hydroxydigitoxin is that it is a highly toxic compound and must be handled with care. Additionally, the use of 7-Hydroxydigitoxin in lab experiments may not accurately reflect its effects in vivo, as the concentration used in vitro may not be achievable in vivo.

Zukünftige Richtungen

There are several future directions for the study of 7-Hydroxydigitoxin. One direction is the development of novel derivatives of 7-Hydroxydigitoxin with improved pharmacological properties. Another direction is the investigation of the anti-inflammatory and anti-fibrotic effects of 7-Hydroxydigitoxin in the treatment of heart failure. Additionally, the use of 7-Hydroxydigitoxin in combination with other drugs, such as beta-blockers, may have synergistic effects in the treatment of heart failure.

Synthesemethoden

The synthesis of 7-Hydroxydigitoxin involves the extraction of the compound from the leaves of the Digitalis purpurea plant. The leaves are dried and then ground into a fine powder. The powder is then extracted with a solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques to obtain pure 7-Hydroxydigitoxin.

Wissenschaftliche Forschungsanwendungen

7-Hydroxydigitoxin has been extensively studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. Several studies have shown that 7-Hydroxydigitoxin has a positive inotropic effect, which means that it increases the force of contraction of the heart. This effect is due to the inhibition of the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels and subsequently, an increase in cardiac contractility.

Eigenschaften

CAS-Nummer |

18810-27-0 |

|---|---|

Produktname |

7-Hydroxydigitoxin |

Molekularformel |

C41H64O14 |

Molekulargewicht |

780.9 g/mol |

IUPAC-Name |

3-[(3S,5R,7S,8S,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-7,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C41H64O14/c1-19-36(46)28(43)15-32(50-19)54-30-17-34(52-21(3)38(30)55-33-16-29(44)37(47)20(2)51-33)53-24-6-9-39(4)23(13-24)14-27(42)35-26(39)7-10-40(5)25(8-11-41(35,40)48)22-12-31(45)49-18-22/h12,19-21,23-30,32-38,42-44,46-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23+,24+,25-,26+,27+,28+,29+,30+,32-,33-,34-,35+,36-,37-,38-,39+,40-,41?/m1/s1 |

InChI-Schlüssel |

DQJAXSGRHYCYTQ-KQMLXJBFSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7([C@@H]6[C@H](C[C@@H]5C4)O)O)C8=CC(=O)OC8)C)C)O)O |

SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |

Synonyme |

7 beta-hydroxydigitoxin 7-hydroxydigitoxin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)